4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol
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Overview
Description
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol is a chemical compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of a photocatalyst and an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the efficient introduction of the chloro and trifluoromethyl groups. The exact methods can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones under specific conditions.
Reduction: Reduction of the alcohol group to form different derivatives.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Photocatalytic oxidation using titanium dioxide (TiO2) under an oxygen atmosphere.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions include trifluoromethylated aldehydes, ketones, and various substituted benzyl derivatives .
Scientific Research Applications
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound can undergo SN1 or SN2 mechanisms depending on the nature of the substituents and reaction conditions . The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Contains a chloro and trifluoromethyl group but lacks the benzyl alcohol structure.
4-(Trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom instead of a chloro group.
4-(Trifluoromethyl)benzyl chloride: Similar structure but with a chlorine atom instead of a chloro group.
Uniqueness
4-Chloro-alpha,3-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both chloro and trifluoromethyl groups on a benzyl alcohol backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields .
Properties
Molecular Formula |
C9H5ClF6O |
---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3,7,17H |
InChI Key |
XCGVALKARGFJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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